![molecular formula C15H12Br2ClNO B14212162 9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]- CAS No. 832690-99-0](/img/structure/B14212162.png)
9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]- is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two bromine atoms at the 3 and 6 positions, and a 2-chloroethoxy methyl group at the 9 position. Carbazole derivatives are known for their applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]- typically involves the bromination of carbazole followed by the introduction of the 2-chloroethoxy methyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The subsequent reaction with 2-chloroethanol in the presence of a base like potassium carbonate or sodium hydride introduces the 2-chloroethoxy methyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors for bromination and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups via reactions such as Suzuki coupling or Kumada coupling.
Oxidation and Reduction: The carbazole core can undergo oxidation to form carbazole-quinones or reduction to form dihydrocarbazoles.
Nucleophilic Substitution: The 2-chloroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Suzuki Coupling: Uses palladium catalysts and boronic acids.
Kumada Coupling: Uses Grignard reagents and nickel or palladium catalysts.
Oxidation: Uses oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Uses reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Carbazoles: Products of Suzuki or Kumada coupling.
Carbazole-quinones: Products of oxidation.
Dihydrocarbazoles: Products of reduction.
科学研究应用
9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]- has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors for use in OLEDs and solar cells.
Pharmaceuticals: Potential intermediate in the synthesis of drugs due to its aromatic structure and functional groups.
Material Science: Used in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]- depends on its application. In organic electronics, its role as a semiconductor involves the transport of charge carriers (electrons or holes) through its conjugated system. The bromine atoms and the 2-chloroethoxy group can influence the electronic properties by altering the electron density and the molecular orbitals.
相似化合物的比较
Similar Compounds
3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole: Similar structure but with a 2-ethylhexyl group instead of a 2-chloroethoxy methyl group.
3,6-Dibromo-9-phenyl-9H-carbazole: Similar structure but with a phenyl group at the 9 position.
3,6-Dibromo-9-hexyl-9H-carbazole: Similar structure but with a hexyl group at the 9 position.
Uniqueness
The presence of the 2-chloroethoxy methyl group in 9H-Carbazole, 3,6-dibromo-9-[(2-chloroethoxy)methyl]- makes it unique compared to other carbazole derivatives. This group can participate in additional chemical reactions, providing more versatility in synthetic applications. Additionally, the electronic effects of the 2-chloroethoxy group can influence the compound’s properties in organic electronics and other applications.
属性
CAS 编号 |
832690-99-0 |
|---|---|
分子式 |
C15H12Br2ClNO |
分子量 |
417.52 g/mol |
IUPAC 名称 |
3,6-dibromo-9-(2-chloroethoxymethyl)carbazole |
InChI |
InChI=1S/C15H12Br2ClNO/c16-10-1-3-14-12(7-10)13-8-11(17)2-4-15(13)19(14)9-20-6-5-18/h1-4,7-8H,5-6,9H2 |
InChI 键 |
ZMNWDSAVXBJYSR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)C3=C(N2COCCCl)C=CC(=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


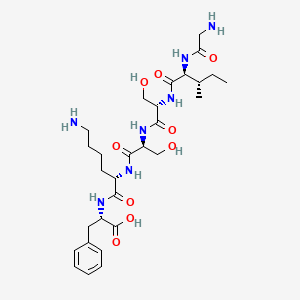
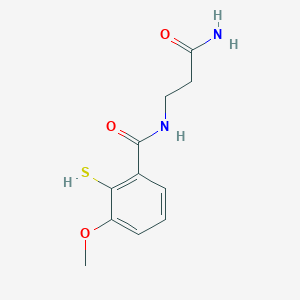
![2,6-Dimethoxy-4-[(2,4,6-trifluorophenyl)methoxy]benzaldehyde](/img/structure/B14212093.png)
methanone](/img/structure/B14212100.png)
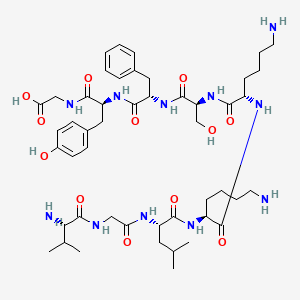
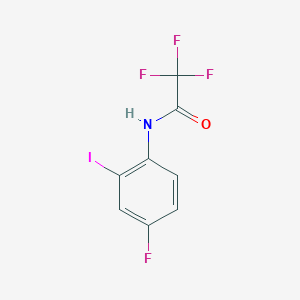


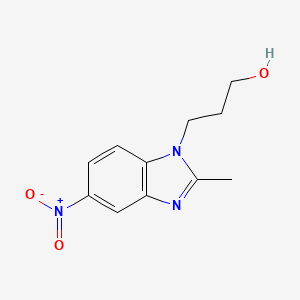
![[(2,5-Dihydroxy-3,4,6-trimethylphenyl)sulfanyl]acetic acid](/img/structure/B14212141.png)
![N-[2-(3-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212149.png)
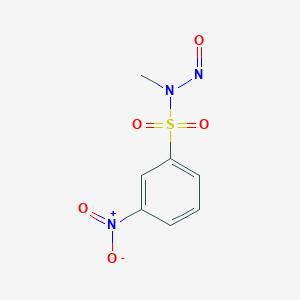
![1H-Indole, 2-(3-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14212155.png)
![2-{2-[(6-Phenylhexyl)sulfanyl]-1,3-oxazol-5-YL}pyridine](/img/structure/B14212159.png)
